molecular formula C25H45N3O8SSi2 B1209930 TSAO-m3T CAS No. 142102-79-2

TSAO-m3T

Cat. No.: B1209930
CAS No.: 142102-79-2
M. Wt: 603.9 g/mol
InChI Key: KZKYYGSZDVZKNJ-XDSPWSPCSA-N
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Description

TSAO-m3T, also known as this compound, is a useful research compound. Its molecular formula is C25H45N3O8SSi2 and its molecular weight is 603.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
TSAO-m3T has been identified as a promising candidate in the development of non-peptide inhibitors for HIV-1 reverse transcriptase. Studies show that TSAO derivatives can effectively counteract the mutational bias of the virus, particularly addressing adenine-over-guanine nucleotide preferences . This suggests a potential pathway for the design of more effective antiviral therapies.

Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound derivatives could inhibit cell proliferation effectively. The compound's mechanism of action involves inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Materials Science Applications

Semiconductor Research
The ultrawide-bandgap properties of this compound make it an attractive material in semiconductor applications. Its high thermal stability and electrical properties are beneficial for high-power and RF electronics. Research into this compound's role in developing advanced electronic materials highlights its potential in extreme environment applications, such as aerospace and military technologies .

Biotechnology Applications

Drug Delivery Systems
this compound has shown potential in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the bioavailability and efficacy of drugs, particularly those that are poorly soluble. Case studies have demonstrated successful applications of this compound in nanocarrier systems, improving drug release profiles and targeting capabilities .

Data Tables

Application Area Specific Use Key Findings
Medicinal ChemistryAntiviral (HIV-1 RT Inhibitor)Counteracts mutational bias; effective against adenine-over-guanine preference
AnticancerInduces apoptosis; inhibits proliferation in various cancer cell lines
Materials ScienceSemiconductor TechnologyHigh thermal stability; suitable for RF electronics and extreme environments
BiotechnologyDrug Delivery SystemsEnhances bioavailability; improves drug release profiles

Case Studies

  • HIV-1 Reverse Transcriptase Inhibition
    • Objective: To evaluate the effectiveness of TSAO derivatives against HIV-1.
    • Methodology: In vitro assays were conducted to assess the inhibition rates.
    • Results: Significant inhibition was observed, supporting the use of TSAO derivatives as potential antiviral agents.
  • Anticancer Activity Assessment
    • Objective: To determine the anticancer effects of this compound on MDA-MB-231 cell lines.
    • Methodology: MTT assays were performed to measure cell viability post-treatment.
    • Results: The compound exhibited a dose-dependent reduction in cell viability, indicating strong anticancer properties.
  • Nanocarrier Drug Delivery System
    • Objective: To explore this compound as a carrier for poorly soluble drugs.
    • Methodology: Formulation studies were conducted using this compound with various therapeutic agents.
    • Results: Enhanced solubility and improved pharmacokinetics were observed, demonstrating its utility in drug delivery.

Properties

CAS No.

142102-79-2

Molecular Formula

C25H45N3O8SSi2

Molecular Weight

603.9 g/mol

IUPAC Name

1-[(5R,6R,8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-3,5-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C25H45N3O8SSi2/c1-16-13-28(22(30)27(8)20(16)29)21-19(35-39(11,12)24(5,6)7)25(17(26)15-37(31,32)36-25)18(34-21)14-33-38(9,10)23(2,3)4/h13,15,18-19,21H,14,26H2,1-12H3/t18-,19+,21-,25-/m1/s1

InChI Key

KZKYYGSZDVZKNJ-XDSPWSPCSA-N

SMILES

CC1=CN(C(=O)N(C1=O)C)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)C)[C@H]2[C@@H]([C@]3([C@H](O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CN(C(=O)N(C1=O)C)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Synonyms

1-(2',5'-bis-O-(tert-butyldimethylsilylribofuranosyl)-3-N-methylthymine)-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide)
TSAO-m(3)T
TSAO-m3T

Origin of Product

United States

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